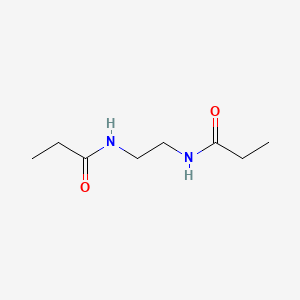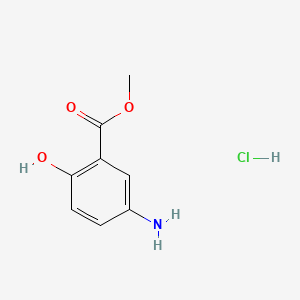
N-(2-Propanamidoethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Propanamidoethyl)propanamide is an organic compound that belongs to the class of primary carboxylic acid amides It is characterized by the presence of an amide functional group, which is a derivative of carboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Propanamidoethyl)propanamide can be synthesized through several methods. One common approach involves the condensation reaction between urea and propanoic acid. Another method is the dehydration of ammonium propionate . Additionally, the compound can be prepared using N,N’-dicyclohexylcarbodiimide (DCC) mediated coupling between amines and carboxylic acids .
Industrial Production Methods
In industrial settings, this compound is typically produced using propionic acid and ammonium hydroxide as raw materials. The process involves mixing these materials at room temperature, followed by gradual heating in a reactor with rectifying columns to extract liquid solutions continuously. The amidation reaction generates the desired compound, which is then processed through reduced pressure distillation, recrystallization, filtering, and drying to meet quality demands .
Chemical Reactions Analysis
Types of Reactions
N-(2-Propanamidoethyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and substituted amides, depending on the type of reaction and reagents used.
Scientific Research Applications
N-(2-Propanamidoethyl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals, solvents, and other industrial products
Mechanism of Action
The mechanism of action of N-(2-Propanamidoethyl)propanamide involves its interaction with specific molecular targets and pathways. As an amide, it can form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-Propanamidoethyl)propanamide include other primary carboxylic acid amides such as:
- Propionamide
- Acetamide
- Butyramide
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility makes it valuable in multiple fields, from organic synthesis to potential therapeutic applications .
Properties
CAS No. |
3403-77-8 |
|---|---|
Molecular Formula |
C8H16N2O2 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
N-[2-(propanoylamino)ethyl]propanamide |
InChI |
InChI=1S/C8H16N2O2/c1-3-7(11)9-5-6-10-8(12)4-2/h3-6H2,1-2H3,(H,9,11)(H,10,12) |
InChI Key |
USEVKDWMVPLICN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCCNC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride](/img/structure/B13907423.png)




![3-Chloro-1-methoxy-5,6-dihydrocyclopenta[C]pyridin-7-one](/img/structure/B13907440.png)







